molecular formula C15H11ClO B6325784 (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one CAS No. 5328-73-4

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B6325784
CAS No.: 5328-73-4
M. Wt: 242.70 g/mol
InChI Key: XBFMSIZYORSEPA-MDZDMXLPSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11ClO and its molecular weight is 242.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.0498427 g/mol and the complexity rating of the compound is 279. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['636925', '170288', '1990']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystal Analysis

The molecular structure of similar compounds to (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has been explored, revealing insights into their geometrical parameters. For instance, studies on related compounds have highlighted the presence of phenyl rings and their spatial arrangements, which could be relevant for understanding the properties of this compound (Lastovickova, La Scala, & Sausa, 2018).

Anticancer Properties

Research has indicated that certain derivatives of (2E)-3-phenylprop-2-enoyl-1H-benzimidazoles, structurally related to this compound, have shown potential in inhibiting the growth of cancer cell lines. This suggests possible anticancer applications for this compound (Kalalbandi & Seetharamappa, 2015).

Spectroscopic Characterization and Antimicrobial Activity

Several studies have focused on the spectroscopic characterization of similar compounds, providing insights into their molecular vibrations, electronic transitions, and potential antimicrobial activities. These findings could be relevant for further exploration of this compound in similar contexts (Sadgir et al., 2020).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of structurally related compounds suggests potential applications for this compound in the field of opto-electronics. This includes the study of first hyperpolarizability, which is an important factor in NLO materials (Mary et al., 2014).

Fluorescence and Charge Transfer Studies

The fluorescence properties and charge-transfer interactions in cocrystals of similar chalcone derivatives have been studied, indicating potential uses of this compound in developing new opto-electronic materials (Zhao et al., 2017).

Mechanism of Action

Target of Action

3-Chlorochalcone, also known as (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one or m-Chlorochalcone, is a type of chalcone, a class of compounds that are precursors to flavonoids . The primary target of 3-Chlorochalcone is the COX-2 enzyme . This enzyme plays a crucial role in inflammation and pain, making it a key target for anti-inflammatory drugs .

Mode of Action

The interaction between 3-Chlorochalcone and its target enzyme, COX-2, is revealed by molecular docking research . The compound binds to the main amino acid residues, namely Arg120 and Tyr355, on the active site of the COX-2 enzyme . This binding can inhibit the activity of the enzyme, leading to a reduction in inflammation and pain .

Biochemical Pathways

Chalcones, including 3-Chlorochalcone, are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The synthesis occurs through a series of enzymatic reactions in the phenylpropanoid and flavonoid biosynthetic pathways . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .

Pharmacokinetics

Chalcones in general are known to have good oral bioavailability and can be rapidly absorbed and distributed in the body . More research is needed to understand the specific ADME properties of 3-Chlorochalcone.

Result of Action

The binding of 3-Chlorochalcone to the COX-2 enzyme inhibits its activity, leading to a reduction in inflammation and pain . This makes 3-Chlorochalcone a potential candidate for the development of new anti-inflammatory drugs .

Action Environment

The action of 3-Chlorochalcone, like other chalcones, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells . .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFMSIZYORSEPA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243860
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22966-13-8, 5328-73-4
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22966-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalcone, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002637603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHALCONE, 3-CHLORO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DR6H3L4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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